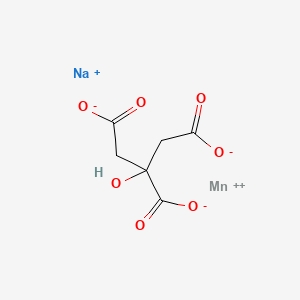
Phosphoric acid, calcium strontium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, calcium strontium salt is a compound that combines the properties of phosphoric acid with calcium and strontium ions. This compound is of interest due to its potential applications in various fields, including materials science, biology, and medicine. The presence of both calcium and strontium ions can enhance the biological and chemical properties of the compound, making it useful for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoric acid, calcium strontium salt can be synthesized through various methods. One common approach involves the reaction of calcium hydroxide and strontium hydroxide with phosphoric acid. The reaction typically occurs in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as precipitation, filtration, and drying to achieve the desired purity and particle size.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, calcium strontium salt can undergo various chemical reactions, including:
Neutralization Reactions: Reacts with acids and bases to form salts and water.
Precipitation Reactions: Forms insoluble precipitates when reacted with certain reagents.
Complexation Reactions: Forms complexes with other metal ions.
Common Reagents and Conditions:
Acids and Bases: Reacts with hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Temperature and pH: Reactions may require specific temperature and pH conditions to proceed efficiently.
Major Products Formed:
Calcium Phosphate: Formed when reacted with phosphoric acid.
Strontium Phosphate: Formed when reacted with phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, calcium strontium salt has a wide range of scientific research applications, including:
Bone Tissue Engineering: Used as a biomaterial for bone regeneration due to its biocompatibility and osteoconductive properties.
Drug Delivery Systems: Acts as a carrier for therapeutic agents, enhancing their stability and bioavailability.
Dental Applications: Used in dental cements and restorative materials to improve mechanical properties and biocompatibility.
Industrial Catalysts: Serves as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Wirkmechanismus
The mechanism of action of phosphoric acid, calcium strontium salt involves the interaction of calcium and strontium ions with biological tissues. These ions can enhance bone metabolism, promote osteoblast proliferation, and stimulate tissue regeneration. The compound may interact with molecular targets such as the Wnt/β-catenin pathway, BMP-2, Runx2, and ERK signaling pathways, which are involved in bone formation and repair .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, calcium strontium salt can be compared with other similar compounds, such as:
Calcium Phosphate: Primarily used in bone tissue engineering and dental applications.
Strontium Phosphate: Known for its bone regenerative properties and used in similar applications as calcium phosphate.
Hydroxyapatite: A naturally occurring mineral form of calcium apatite, widely used in biomedical applications.
Uniqueness: The combination of calcium and strontium ions in this compound provides unique properties that enhance its effectiveness in bone tissue engineering and other biomedical applications. The presence of strontium ions can further stimulate bone formation and inhibit bone resorption, making it a valuable compound for various medical and industrial uses .
Eigenschaften
CAS-Nummer |
33636-14-5 |
|---|---|
Molekularformel |
CaH2O8P2Sr |
Molekulargewicht |
319.66 g/mol |
IUPAC-Name |
calcium;strontium;hydrogen phosphate |
InChI |
InChI=1S/Ca.2H3O4P.Sr/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+2;;;+2/p-4 |
InChI-Schlüssel |
IDTSARYDVQBDSQ-UHFFFAOYSA-J |
Kanonische SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ca+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















